3-(3-Methoxyisoxazol-5-yl)propanoyl chloride
Overview
Description
3-(3-Methoxyisoxazol-5-yl)propanoyl chloride is an organic compound with the molecular formula C7H8ClNO3 It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyisoxazol-5-yl)propanoyl chloride typically involves the chlorination of 3-(3-Methoxyisoxazol-5-yl)propanoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) as chlorinating agents. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the acyl chloride product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyisoxazol-5-yl)propanoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-(3-Methoxyisoxazol-5-yl)propanoic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF).
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are employed, usually in anhydrous ether or THF.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
3-(3-Methoxyisoxazol-5-yl)propanoic acid: Formed by hydrolysis.
Alcohols: Formed by reduction.
Scientific Research Applications
3-(3-Methoxyisoxazol-5-yl)propanoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of bioactive molecules.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Biological Studies: The compound is used in the study of enzyme mechanisms and protein modifications.
Mechanism of Action
The mechanism of action of 3-(3-Methoxyisoxazol-5-yl)propanoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively. The compound can also undergo hydrolysis to form the corresponding carboxylic acid. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.
Comparison with Similar Compounds
Similar Compounds
3-(3-Methoxyisoxazol-5-yl)propanoic acid: The parent carboxylic acid of 3-(3-Methoxyisoxazol-5-yl)propanoyl chloride.
3-(3-Hydroxyisoxazol-5-yl)propanoyl chloride: A similar compound with a hydroxyl group instead of a methoxy group.
3-(3-Methoxyisoxazol-5-yl)propylamine: An amine derivative of the compound.
Uniqueness
This compound is unique due to its specific reactivity as an acyl chloride, making it a valuable intermediate in organic synthesis. Its methoxy group also imparts distinct electronic and steric properties, influencing its reactivity and the nature of the products formed in its reactions.
Properties
IUPAC Name |
3-(3-methoxy-1,2-oxazol-5-yl)propanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3/c1-11-7-4-5(12-9-7)2-3-6(8)10/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHNPOYGMCDCIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NOC(=C1)CCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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